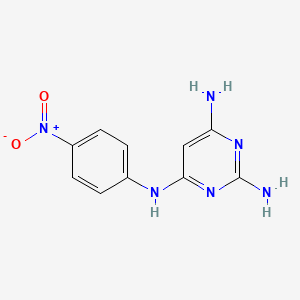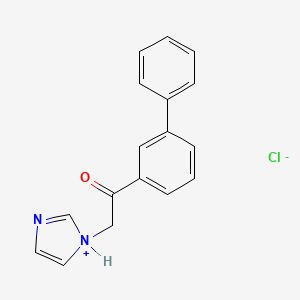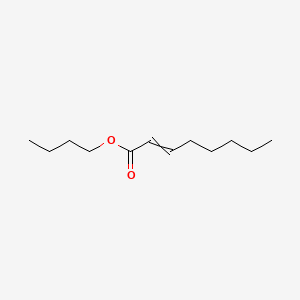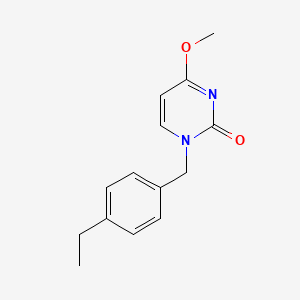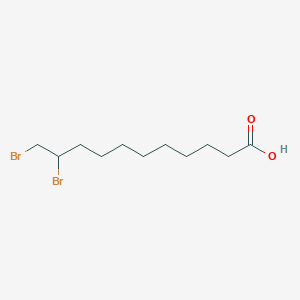
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate is an organic compound with the molecular formula C12H18O3. It is a derivative of butenoic acid and features a cyclohexyl group attached to the butenoate moiety. This compound is known for its unique chemical structure, which makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate typically involves the esterification of (E)-4-cyclohexyl-4-oxobut-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (E)-4-cyclohexyl-4-oxobut-2-enoic acid.
Reduction: Formation of (E)-Methyl 4-cyclohexyl-4-hydroxybut-2-enoate.
Substitution: Formation of various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate involves its interaction with various molecular targets and pathways. The compound’s keto and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate inflammatory pathways and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with a similar but more complex structure, used in anticancer research.
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar cyclohexyl group.
Uniqueness
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate is unique due to its combination of a cyclohexyl group and an ester moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
methyl (E)-4-cyclohexyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H16O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3/b8-7+ |
Clave InChI |
KCWWYIWRHMLBOX-BQYQJAHWSA-N |
SMILES isomérico |
COC(=O)/C=C/C(=O)C1CCCCC1 |
SMILES canónico |
COC(=O)C=CC(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


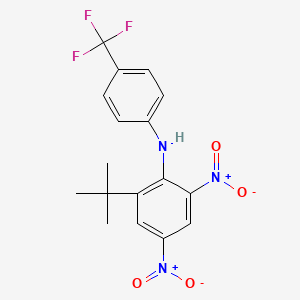
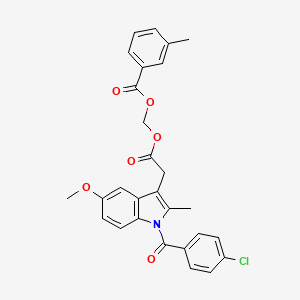
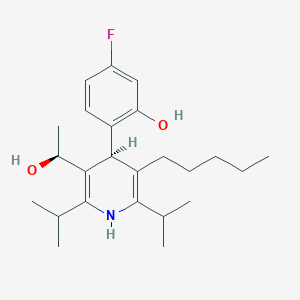


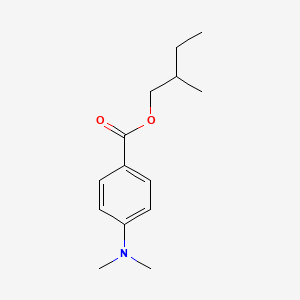
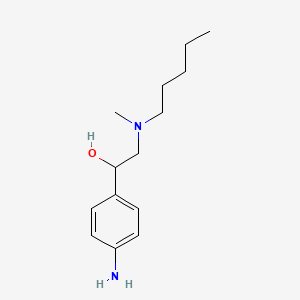
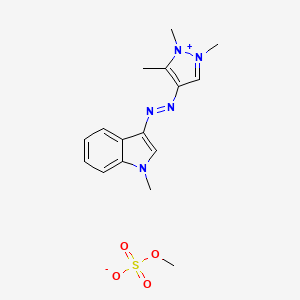
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
